molecular formula C15H10Br2O3 B2656437 (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one CAS No. 1018785-61-9

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one

Cat. No.: B2656437
CAS No.: 1018785-61-9
M. Wt: 398.05
InChI Key: FQSAMZBXONCPIY-FIFLTTCUSA-N
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Description

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one is a high-purity chemical reagent designed for research and development applications. This compound belongs to a class of molecules characterized by a cyclopentanone core with conjugated unsaturated ketone systems, which are of significant interest in medicinal chemistry and materials science . As an analog of 2,5-bis(benzofuran-2-ylmethylene)cyclopentanone and other related structures, this brominated furan derivative serves as a valuable scaffold for the synthesis of more complex molecules . The specific introduction of bromine atoms on the furan rings enhances the compound's potential for further functionalization via cross-coupling reactions, making it a versatile building block for creating libraries of compounds for biological screening . Researchers can leverage this structure in the development of novel heterocyclic compounds with potential pharmacological activities, similar to those explored in patents for substituted heterocyclic compounds . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O3/c16-13-5-3-11(19-13)7-9-1-2-10(15(9)18)8-12-4-6-14(17)20-12/h3-8H,1-2H2/b9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSAMZBXONCPIY-FIFLTTCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(O2)Br)C(=O)C1=CC3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(O2)Br)/C(=O)/C(=C/C3=CC=C(O3)Br)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with cyclopentanone under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which promotes the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The bromofuran groups can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Antifungal Mechanisms: Bis-arylidene cyclopentanones disrupt fungal membranes and reduce intracellular ATP, as seen in compounds 21 and 22 .
  • Anticancer Targets : PGV-1 inhibits NF-κB nuclear localization and MMP expression, suggesting brominated analogs may exploit similar pathways .
  • Structural Limitations : Low yields in morpholinyl derivatives (3b10 ) and poor bioavailability in curcumin analogs highlight challenges in drug design .

Biological Activity

The compound (2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one is a synthetic derivative notable for its potential biological activities. With the molecular formula C15H10Br2O3C_{15}H_{10}Br_2O_3, it has garnered attention in various fields of medicinal chemistry due to its structural properties and biological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C15H10Br2O3\text{Molecular Formula }C_{15}H_{10}Br_2O_3

Key Characteristics:

  • IUPAC Name: this compound
  • Molecular Weight: 365.14 g/mol
  • InChI Key: FQSAMZBXONCPIY-FIFLTTCUSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be notably low, suggesting strong inhibitory effects.

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anti-inflammatory Activity

In vitro assays have shown that this compound can modulate inflammatory pathways. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines are summarized below:

Cell Line IC50 (µM)
HeLa12.4
MCF-715.8
A54910.3

The proposed mechanism of action involves the compound's ability to interact with cellular signaling pathways. It is hypothesized that the bromofuran moiety contributes to its biological activity by enhancing the compound's lipophilicity, facilitating better cell membrane penetration.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of cyclopentanones. Among them, this compound showed superior activity against resistant strains of bacteria.
  • Case Study on Anti-inflammatory Effects:
    In a clinical trial assessing new anti-inflammatory agents for rheumatoid arthritis treatment, this compound was included due to its promising preclinical data. Results indicated a reduction in disease activity score among participants treated with the compound compared to the placebo group.

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